molecular formula C11H9FN2 B2847562 2-(4-Fluorophenyl)pyridin-3-amine CAS No. 886507-65-9

2-(4-Fluorophenyl)pyridin-3-amine

Cat. No.: B2847562
CAS No.: 886507-65-9
M. Wt: 188.205
InChI Key: DTAWGIIBBLDQEP-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)pyridin-3-amine is a chemical compound of significant interest in pharmaceutical and agrochemical research. It serves as a versatile synthetic intermediate and building block for the development of more complex molecules. The structure combines a pyridin-3-amine group with a 4-fluorophenyl substituent, a motif commonly found in compounds being studied for their biological activity . This compound is part of a broader class of fluorinated heterocycles, which are pivotal in medicinal chemistry. The incorporation of fluorine atoms can profoundly influence a molecule's properties, including its metabolic stability, lipophilicity, and bioavailability. Researchers utilize this scaffold in the design and synthesis of potential therapeutic agents. Its value lies in its amine functional group, which allows for further derivatization and incorporation into larger molecular frameworks, such as fused imidazo[1,2-a]pyridines and other nitrogen-containing heterocycles . Applications & Research Value • Medicinal Chemistry: A key building block for constructing pharmacologically active cores. It is structurally related to other researched compounds like 2-(3-Chloro-4-fluorophenyl)pyridin-3-amine . • Chemical Synthesis: The amine group is a handle for creating amides, sulfonamides, or imines, enabling the exploration of diverse chemical space. • Material Science: May serve as a precursor for the synthesis of organic ligands and functional materials. Handling and Safety This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use. Handle with appropriate personal protective equipment in a well-ventilated area. Refer to the Safety Data Sheet for detailed hazard and storage information. As with similar research compounds, storage recommendations typically include keeping the material in a sealed container in a dry, cool environment, such as 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-fluorophenyl)pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2/c12-9-5-3-8(4-6-9)11-10(13)2-1-7-14-11/h1-7H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTAWGIIBBLDQEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC=C(C=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 4 Fluorophenyl Pyridin 3 Amine

Foundational Synthetic Strategies for Pyridine (B92270) Ring Construction

The construction of the pyridine ring is the initial and critical phase in the synthesis of complex pyridine derivatives. Various classical and modern synthetic methods are available, with cycloaddition and annulation reactions being particularly prominent.

Cycloaddition and Annulation Approaches

Cycloaddition reactions provide a powerful and atom-economical way to assemble the pyridine ring system by forming multiple bonds in a single step. nih.gov One of the most significant approaches is the transition metal-catalyzed [2+2+2] cycloaddition of nitriles with two alkyne molecules. nih.govrsc.org This method is highly efficient for creating substituted pyridines, and the choice of metal catalyst, often cobalt or rhodium, can influence the regioselectivity of the reaction. nih.govrsc.org For instance, cobalt-catalyzed cycloadditions have been extensively reviewed for their utility in constructing multi-substituted pyridines from diynes and nitriles. rsc.org

Another key cycloaddition strategy is the inverse-electron-demand Diels-Alder reaction, such as the Boger pyridine synthesis. wikipedia.orgimperial.ac.uk This reaction typically involves the [4+2] cycloaddition of a 1,2,4-triazine (B1199460) with an enamine, followed by the expulsion of a nitrogen molecule to form the aromatic pyridine ring. wikipedia.org This method is particularly useful for accessing pyridines with substitution patterns that are difficult to obtain through other means. wikipedia.orgrsc.org

Annulation reactions, which involve the formation of a ring onto a pre-existing structure, are also a cornerstone of pyridine synthesis. Transition metal-catalyzed or metal-free annulation of α,β-unsaturated ketoximes has emerged as a versatile protocol. researchgate.net For example, copper-catalyzed [4+2] oxidative annulation of α,β-unsaturated ketoxime acetates with cyclopropanols can yield 2,4,5-trisubstituted pyridines. researchgate.net Similarly, copper-catalyzed oxidative annulation of cyclic ketones with propargylamine (B41283) offers a cost-effective and scalable route to fused pyridines. nih.gov Base-promoted annulation of aromatic terminal alkynes with benzamides has also been developed as a transition-metal-free method for synthesizing 3,5-diaryl pyridines. mdpi.com

Retrosynthetic Disconnections for 2,3-Disubstituted Pyridines

Retrosynthetic analysis of 2,3-disubstituted pyridines reveals several strategic bond disconnections to identify viable starting materials. A common approach involves disconnecting the C2 substituent and the C3 amino group from a preformed pyridine ring. This simplifies the synthesis to the functionalization of a pyridine core.

Alternatively, the entire pyridine ring can be constructed from acyclic precursors. For a 2-aryl-3-aminopyridine structure, a key disconnection breaks the ring into components that can be assembled through cyclization. One such strategy involves the reaction of α-halogenated ketimines with ω-iodoazides to form ω-azido-α-haloketimines. nih.gov Subsequent treatment with tin(II) chloride can induce cyclization to form a halogenated cyclic imine, which can then be converted to the desired 2,3-disubstituted pyridine. nih.gov Another approach relies on the directed metallation of 2-chloropyridine (B119429) to introduce a carbonyl group at the C3 position, followed by further transformations. rsc.org A series of 2,3-disubstituted pyridines have been synthesized and identified as potent PDE4 inhibitors, highlighting the importance of this structural motif. nih.gov

Targeted Introduction of the 4-Fluorophenyl Moiety at Pyridine C2 Position

Once the pyridine scaffold is available or planned within a convergent synthesis, the next critical step is the introduction of the 4-fluorophenyl group at the C2 position. This is typically achieved through carbon-carbon bond-forming reactions, with transition metal catalysis playing a central role.

Transition Metal-Catalyzed Cross-Coupling Reactions for C-C Bond Formation

Transition metal-catalyzed cross-coupling reactions are among the most powerful tools for forming C-C bonds between aryl and heteroaryl systems. thieme-connect.de Reactions like the Suzuki, Stille, and Negishi couplings are widely employed. For the synthesis of 2-arylpyridines, a common strategy involves coupling a 2-halopyridine (e.g., 2-bromopyridine (B144113) or 2-chloropyridine) with a 4-fluorophenylboronic acid (or its ester equivalent) in a Suzuki reaction. organic-chemistry.orgnih.gov These reactions are typically catalyzed by palladium complexes, although more economical first-row transition metals like nickel and copper are gaining traction. thieme-connect.de The use of N-aryl-2-aminopyridines as substrates in transition metal-catalyzed reactions has also been reviewed, showcasing the versatility of these compounds in constructing complex nitrogen-containing heterocycles. nih.govnih.govresearchgate.net Ligand-free catalytic systems are also being developed to improve the cost-effectiveness and sustainability of these cross-coupling reactions. rsc.org

Below is a table summarizing typical conditions for Suzuki cross-coupling to form 2-arylpyridines.

CatalystLigandBaseSolventTemperature (°C)
Pd(OAc)₂(o-tolyl)₃PK₂CO₃Toluene (B28343)/H₂O100
Pd(PPh₃)₄-Na₂CO₃DME/H₂O80
NiCl₂(dppp)-K₃PO₄Dioxane110

Direct Arylation Techniques in Pyridine Synthesis

Direct C-H arylation represents a more atom- and step-economical alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of the pyridine ring. nih.gov For pyridines, direct arylation preferentially occurs at the electron-deficient C2 and C6 positions. acs.org Rhodium(I)-catalyzed direct arylation of pyridines with aryl bromides provides an efficient route to 2-arylpyridines. nih.gov Palladium-catalyzed direct C-H arylation using a transient activator strategy has also been developed, where in situ N-methylation of the pyridine enhances the acidity of the C-H protons, facilitating the arylation process. acs.org Nickel-catalyzed methods are also emerging for the direct arylation of pyridine derivatives. rsc.org In some cases, direct arylation can even be achieved without a transition metal catalyst, for instance, by using phenylhydrazine (B124118) hydrochloride at room temperature. rsc.org

Selective Functionalization to Incorporate the 3-Amino Group

The final step in the synthesis is the introduction of the amino group at the C3 position. This is a challenging transformation due to the inherent electronic properties of the pyridine ring, which favor nucleophilic attack at the C2, C4, and C6 positions and electrophilic attack at C3. wikipedia.org

Direct amination of the C3 position of pyridine is difficult. However, recent advances have provided novel methods to achieve this selectively. One innovative approach involves a photochemical C3-amination via Zincke imine intermediates. nih.govresearchgate.netchemrxiv.org In this method, the pyridine is first activated to form a Zincke imine, which then undergoes a photochemical reaction with an amidyl radical, leading to regioselective C3-amination. nih.govresearchgate.net

More classical approaches often involve the synthesis of a pyridine precursor with a functional group at the C3 position that can be converted into an amino group. For example, a 3-nitropyridine (B142982) derivative can be synthesized and subsequently reduced to the 3-aminopyridine (B143674). wikipedia.org However, direct nitration of pyridine is often sluggish and can lead to mixtures of products. wikipedia.org An alternative is the Hofmann or Curtius rearrangement of a pyridine-3-carboxamide (B1143946) or pyridine-3-carbonyl azide (B81097), respectively.

Another strategy is to build the ring with the amino group or a precursor already in place. For instance, the Chichibabin reaction introduces an amino group at the C2 position using sodium amide, but it is not suitable for C3 functionalization. wikipedia.org Syntheses starting from 2-aminopyridine (B139424) derivatives are common for building fused heterocyclic systems like imidazo[1,2-a]pyridines. sioc-journal.cn A transition-metal-free amination of pyridine-2-sulfonyl chloride derivatives has also been reported, which proceeds through a directed ortho-metalation followed by reaction with a magnesium amide. thieme-connect.com In a specific documented synthesis pathway to a related compound, ethyl 2-(4-fluorophenyl) pyridine-3-carboxylate was hydrolyzed to the corresponding carboxylic acid, which could then potentially be converted to the amine via a Curtius rearrangement. researchgate.net

The table below outlines conditions for the photochemical C3-amination of pyridines. researchgate.net

PhotocatalystAmine SourceSolventLight SourceTemperature (°C)
fac-Ir(ppy)₃N-aminopyridinium saltDMSO/MeCN405 nm LED0
Eosin YN-aminopyridinium saltMeCNVisible LightRoom Temp

Amination Strategies for Pyridine Scaffolds

The introduction of an amino group onto a pyridine ring can be achieved through several established methodologies. The choice of strategy often depends on the nature of the substituents already present on the pyridine core and the desired regioselectivity.

One of the oldest and most direct methods for aminating pyridines is the Chichibabin reaction . slideshare.netwikipedia.orgchemistnotes.com This reaction typically involves the treatment of a pyridine with sodium amide (NaNH₂) in an inert solvent like toluene or xylene at elevated temperatures. wikipedia.orgchemistnotes.com The mechanism proceeds via nucleophilic addition of the amide anion to the electron-deficient pyridine ring, followed by the elimination of a hydride ion. wikipedia.org While effective for unsubstituted or simply substituted pyridines, the regioselectivity can be an issue, and the reaction conditions are often harsh. slideshare.net For 2-substituted pyridines, amination generally occurs at the 6-position. A modified Chichibabin reaction using a NaH-iodide composite has been reported to proceed under milder conditions. ntu.edu.sg

More contemporary and versatile methods for C-N bond formation are the Buchwald-Hartwig amination and the Ullmann condensation . The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine. wikipedia.orglibretexts.orgbuffalostate.eduorganic-chemistry.org This method is highly valued for its broad substrate scope and functional group tolerance, allowing for the coupling of a wide variety of amines with halopyridines under relatively mild conditions. researchgate.netnih.govresearchgate.netnih.gov The choice of palladium precursor and, crucially, the phosphine (B1218219) ligand is critical for achieving high yields and good selectivity. nih.govnih.gov

The Ullmann condensation is a copper-catalyzed reaction that also facilitates the formation of C-N bonds between aryl halides and amines. bohrium.com While historically requiring high temperatures and stoichiometric amounts of copper, modern protocols often utilize copper salts (e.g., CuI or Cu₂O) with various ligands, enabling the reaction to proceed under milder conditions. bohrium.comrsc.org This method provides a valuable alternative to palladium-catalyzed aminations, particularly for specific substrates.

Precursor Design and Transformation Pathways to 2-(4-Fluorophenyl)pyridin-3-amine

The synthesis of this compound necessitates a carefully planned sequence of reactions, starting from readily available precursors. Two principal retrosynthetic pathways can be envisioned:

Pathway A: Arylation followed by Amination

This approach involves first introducing the 4-fluorophenyl group at the C2 position of the pyridine ring, followed by the installation of the amino group at the C3 position.

Precursor Synthesis: A common starting material for this pathway is a 2-halopyridine, such as 2-chloropyridine or 2-bromopyridine. The 4-fluorophenyl group can be introduced via a palladium-catalyzed cross-coupling reaction, most commonly the Suzuki-Miyaura coupling . This involves reacting the 2-halopyridine with 4-fluorophenylboronic acid in the presence of a palladium catalyst and a base.

Functional Group Installation: To introduce the amino group at the C3 position, the resulting 2-(4-fluorophenyl)pyridine (B1266597) needs to be functionalized. A common strategy is the nitration of the pyridine ring to yield 2-(4-fluorophenyl)-3-nitropyridine. The nitro group, being strongly electron-withdrawing, directs electrophilic substitution to the C3 and C5 positions.

Final Transformation: The final step is the reduction of the nitro group to an amine. This can be achieved using various reducing agents, such as tin(II) chloride (SnCl₂), iron (Fe) in acidic media, or catalytic hydrogenation with catalysts like palladium on carbon (Pd/C). orgsyn.orgmdpi.com

Pathway B: Amination followed by Arylation (or vice-versa on a pre-functionalized ring)

This alternative strategy involves having an amino or a precursor to an amino group on the pyridine ring before introducing the aryl substituent.

Precursor Synthesis: A suitable starting material could be 2-chloro-3-nitropyridine (B167233). The chloro group at the C2 position is more reactive towards nucleophilic substitution than a potential halo-substituent at C3.

Arylation: A Suzuki-Miyaura coupling of 2-chloro-3-nitropyridine with 4-fluorophenylboronic acid would yield 2-(4-fluorophenyl)-3-nitropyridine. This intermediate is the same as in Pathway A.

Reduction: Subsequent reduction of the nitro group affords the target molecule, this compound. orgsyn.orgmdpi.com

Another variation within this pathway involves the Hofmann or Curtius rearrangement . Starting with 2-(4-fluorophenyl)nicotinic acid, which can be synthesized via Suzuki coupling of a halonicotinate ester followed by hydrolysis, the carboxylic acid can be converted to an acyl azide (for Curtius rearrangement) or an amide (for Hofmann rearrangement). rsc.orgchemistrylearner.commychemblog.comsciencegate.appresearchgate.net These rearrangements lead to the formation of the 3-amino group with the loss of one carbon atom.

Catalytic Systems and Reaction Optimization in the Synthesis of this compound and Its Precursors

The efficiency of the key transformations in the synthesis of this compound heavily relies on the choice of the catalytic system and the optimization of reaction parameters.

For the crucial C-C bond formation via Suzuki-Miyaura coupling , palladium catalysts are predominantly used. tamu.eduresearchgate.netuva.nlnih.govresearchgate.net

Catalyst ComponentExamplesRole in Reaction
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄The active Pd(0) species that enters the catalytic cycle.
Ligand PPh₃, P(t-Bu)₃, Xantphos, SPhosStabilizes the palladium center, influences reactivity and selectivity. Bulky, electron-rich phosphines are often effective.
Base Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃Activates the boronic acid and facilitates the transmetalation step.
Solvent Toluene, Dioxane, DMF, Acetonitrile/Water mixturesSolubilizes reactants and influences reaction rate and yield.

Optimization of Suzuki coupling involves screening different combinations of ligands, bases, and solvents to maximize the yield of the desired 2-(4-fluorophenyl)pyridine precursor and minimize side products. The reaction temperature and concentration are also critical parameters to control.

For the C-N bond formation via Buchwald-Hartwig amination , which would be relevant if starting with a 3-halo-2-(4-fluorophenyl)pyridine, a similar palladium-based catalytic system is employed. wikipedia.orglibretexts.orgbuffalostate.eduorganic-chemistry.orgresearchgate.netnih.govresearchgate.netnih.govnsf.govacs.orgresearchgate.netnih.govrsc.orgyoutube.com

Catalyst ComponentExamplesRole in Reaction
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃Source of the active Pd(0) catalyst.
Ligand BINAP, Xantphos, DavePhos, RuPhosCrucial for catalyst activity and preventing catalyst decomposition. The choice of ligand is often substrate-dependent.
Base NaOt-Bu, K₂CO₃, Cs₂CO₃Deprotonates the amine, facilitating its coordination to the palladium center.
Solvent Toluene, Dioxane, THFAnhydrous, aprotic solvents are typically used.

Microwave irradiation has been shown to significantly accelerate both Suzuki and Buchwald-Hartwig reactions, often leading to higher yields in shorter reaction times. nih.govtandfonline.comtandfonline.com

For the Ullmann condensation , copper-based catalysts are employed.

Catalyst ComponentExamplesRole in Reaction
Copper Source CuI, Cu₂O, Copper nanoparticlesThe active catalyst for the C-N bond formation. bohrium.comrsc.org
Ligand 1,10-Phenanthroline, L-proline, DMEDAAccelerates the reaction and allows for milder conditions. bohrium.comrsc.org
Base K₂CO₃, K₃PO₄Activates the amine nucleophile.
Solvent DMSO, DMF, Ethylene glycolHigh-boiling polar aprotic solvents are often used. bohrium.comrsc.org

Considerations for Scalable Synthetic Approaches in Academic Contexts

While many synthetic methods are effective on a small, laboratory scale, their translation to larger scales, even within an academic setting for the preparation of significant quantities of material, presents several challenges.

For Suzuki-Miyaura couplings , scalability is generally good. tamu.eduresearchgate.netuva.nlnih.gov Key considerations include:

Cost and availability of reagents: Palladium catalysts and specialized phosphine ligands can be expensive, which may be a limiting factor for large-scale syntheses.

Reaction work-up and purification: The removal of residual palladium from the final product is a significant concern, especially for compounds intended for biological evaluation. Various methods, including treatment with specific scavengers or precipitation, are employed. researchgate.net

Exothermicity and safety: Cross-coupling reactions can be exothermic, and careful temperature control is necessary on a larger scale.

For Buchwald-Hartwig aminations , scalability also requires careful planning. acs.orgresearchgate.netrsc.org

Catalyst loading: Minimizing the catalyst loading without compromising the yield is crucial for cost-effectiveness.

Base selection: The use of strong, air-sensitive bases like sodium tert-butoxide can be challenging to handle on a larger scale. Weaker, more manageable bases like potassium carbonate are preferred if effective.

Solvent choice: The use of large volumes of volatile and potentially hazardous solvents needs to be managed.

The reduction of a nitro group is generally a scalable process. Catalytic hydrogenation is often preferred for its clean reaction profile, but requires specialized equipment (hydrogenator). Metal/acid reductions are also effective but can generate significant amounts of waste that require proper disposal. orgsyn.orgmdpi.com

In an academic context, a balance must be struck between the efficiency of a synthetic route, the cost and availability of reagents and equipment, and the ease and safety of the experimental procedures, especially when preparing multi-gram quantities of this compound.

Advanced Spectroscopic and Structural Elucidation of 2 4 Fluorophenyl Pyridin 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, a detailed map of the molecular framework can be constructed.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional techniques that provide information about the hydrogen and carbon skeletons of a molecule, respectively.

For 2-(4-Fluorophenyl)pyridin-3-amine, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons on the pyridine (B92270) and fluorophenyl rings. The protons on the pyridine ring will appear as a set of coupled multiplets, with their chemical shifts influenced by the electron-donating amino group and the aromatic phenyl substituent. The protons on the 4-fluorophenyl ring will typically present as two doublets, characteristic of a para-substituted benzene (B151609) ring, with coupling to the adjacent fluorine atom. The amine (NH₂) protons will likely appear as a broad singlet.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum for this compound would display signals for the carbons in both aromatic rings. The carbon attached to the fluorine atom will exhibit a large coupling constant (¹JCF), a characteristic feature in ¹³C NMR of fluorinated compounds. The chemical shifts of the pyridine carbons will be indicative of the substitution pattern.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is predictive, based on analogous structures, as specific experimental data for the target compound is not available in the provided search results.

Protons Predicted Chemical Shift (ppm) Multiplicity
Pyridine-H4 ~7.1-7.3 Doublet of doublets
Pyridine-H5 ~6.9-7.1 Doublet of doublets
Pyridine-H6 ~8.0-8.2 Doublet of doublets
Fluorophenyl-H2', H6' ~7.5-7.7 Doublet of triplets
Fluorophenyl-H3', H5' ~7.1-7.3 Triplet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is predictive, based on analogous structures like 2-(4-fluorophenyl)pyridine (B1266597) rsc.org, as specific experimental data for the target compound is not available in the provided search results.

Carbons Predicted Chemical Shift (ppm)
Pyridine-C2 ~155
Pyridine-C3 ~140
Pyridine-C4 ~125
Pyridine-C5 ~120
Pyridine-C6 ~148
Fluorophenyl-C1' ~135 (d, J ≈ 3 Hz)
Fluorophenyl-C2', C6' ~129 (d, J ≈ 8 Hz)
Fluorophenyl-C3', C5' ~116 (d, J ≈ 22 Hz)

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to study fluorine atoms in a molecule. mdpi.com Given its 100% natural abundance and high gyromagnetic ratio, ¹⁹F NMR provides clear and informative spectra. For this compound, the ¹⁹F NMR spectrum would show a single signal for the fluorine atom on the phenyl ring. The chemical shift of this signal is characteristic of its electronic environment. For the related compound 2-(4-fluorophenyl)pyridine, a ¹⁹F NMR chemical shift was reported at -113.16 ppm. rsc.org A similar value would be expected for the title compound.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy) would reveal proton-proton (H-H) couplings, helping to trace the connectivity of protons within the pyridine and fluorophenyl rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms, allowing for the assignment of carbons based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the connectivity between the two aromatic rings and for assigning quaternary (non-protonated) carbons. mdpi.com

TOCSY (Total Correlation Spectroscopy) can be used to identify all protons belonging to a particular spin system, which would be useful in differentiating the pyridine and fluorophenyl proton networks.

Vibrational Spectroscopy for Molecular Fingerprinting

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum displays absorption bands corresponding to specific functional groups. For this compound, key expected vibrational bands would include N-H stretching vibrations for the amine group (typically in the 3300-3500 cm⁻¹ region), C-N stretching, C=C and C=N stretching vibrations for the aromatic rings (around 1400-1600 cm⁻¹), and a strong C-F stretching vibration (usually in the 1100-1300 cm⁻¹ range). nih.govmdpi.com

Table 3: Predicted FT-IR Absorption Bands for this compound This table is predictive, based on general functional group frequencies and data from similar compounds nih.govmdpi.com, as specific experimental data is not available in the provided search results.

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Amine (N-H) Stretching 3300 - 3500
Aromatic C-H Stretching 3000 - 3100
Aromatic C=C/C=N Stretching 1400 - 1600
C-N Stretching 1250 - 1350

Raman spectroscopy is a light scattering technique that provides information complementary to FT-IR. While FT-IR is sensitive to polar functional groups, Raman is particularly effective for non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would be expected to show strong signals for the aromatic ring breathing modes and the C-C backbone, which are often weak in the IR spectrum. The symmetric vibrations of the para-substituted fluorophenyl ring would also be prominent. researchgate.netresearchgate.net

Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Analysis

Mass spectrometry serves as a cornerstone for the molecular characterization of this compound, confirming its elemental composition and offering insights into its structural framework through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is pivotal in unequivocally validating the molecular formula of this compound. This technique provides highly accurate mass measurements, which are essential for distinguishing between compounds with the same nominal mass but different elemental compositions. For instance, in the analysis of related imidazo[1,2-a]pyridine (B132010) derivatives, HRMS has been successfully employed to confirm the calculated molecular formulas. beilstein-journals.orgrsc.org The high precision of HRMS ensures that the experimentally determined mass aligns with the theoretical mass calculated for the C₁₁H₉FN₂ formula, thereby confirming the elemental composition of the target molecule. This level of accuracy is crucial for the unambiguous identification of novel compounds and for ensuring the purity of synthesized materials. scispace.com

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) provides a deeper understanding of the molecular structure of this compound by analyzing its fragmentation patterns. uab.edu In a typical MS/MS experiment, the protonated molecule [M+H]⁺ is selected and subjected to collision-induced dissociation (CID), leading to the formation of characteristic product ions. The fragmentation of cyclic peptides, for example, can be complex, often resulting in multiple series of ions. nih.gov

The fragmentation pathways of related heterocyclic compounds, such as ketamine analogues, have been studied in detail, revealing characteristic losses and rearrangements. mdpi.com For this compound, the fragmentation is expected to involve the cleavage of the bonds connecting the phenyl and pyridine rings, as well as fragmentation within the rings themselves. The loss of the fluorophenyl group or the aminopyridine moiety would result in significant and easily identifiable fragment ions. The study of these fragmentation patterns is essential for the structural elucidation of unknown compounds and for distinguishing between isomers. researchgate.net A neutral loss of the N-acetyl-l-cysteine moiety has been identified as a significant fragmentation pattern for mercapturic acid conjugates in positive ion mode. acs.org

Table 1: Predicted Major MS/MS Fragments of this compound

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossPutative Fragment Structure
189.0879172.0620NH₃2-(4-Fluorophenyl)pyridine
189.087995.0478C₆H₄FAminopyridine radical cation
189.087994.0400C₆H₅FAminopyridine

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic transitions and chromophoric systems within this compound. The absorption of UV-Vis radiation by the molecule promotes electrons from lower energy molecular orbitals to higher energy ones.

Table 2: Expected UV-Vis Absorption Data for this compound

Solventλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Electronic Transition
Ethanol~270-290To be determinedπ → π* (Phenyl ring)
Ethanol~330-350To be determinedπ → π* (Pyridine ring)
Acetonitrile~270-290To be determinedπ → π* (Phenyl ring)
Acetonitrile~330-350To be determinedπ → π* (Pyridine ring)

X-ray Crystallography for Definitive Solid-State Molecular Architecture and Conformation

Crystal structures of related fluorophenyl- and pyridinyl-containing compounds reveal important structural features. For example, in the crystal structure of N-{4-[3-(4-Fluorophenyl)pyrido[2,3-b]pyrazin-2-yl]-2-pyridyl}isopropylamine, the fluorophenyl and pyridine rings are planar, with a significant dihedral angle between them. nih.gov Similarly, in 5-(4-Fluorophenyl)-4-(4-pyridyl)-1,3-oxazol-2-amine, the planes of the fluorophenyl and pyridine rings are also twisted with respect to each other. nih.gov The crystal packing in these structures is often stabilized by intermolecular hydrogen bonds. nih.govnih.gov For this compound, the crystal structure would likely show a non-planar conformation due to steric hindrance between the two aromatic rings, and the presence of the amine group would facilitate hydrogen bonding, influencing the crystal packing. iucr.org

Table 3: Illustrative Crystallographic Data for a Related Heterocyclic Compound

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)12.042 (1)
b (Å)7.6586 (2)
c (Å)20.095 (2)
β (°)100.215 (5)
Volume (ų)1823.8 (3)
Z4
Data for N-{4-[3-(4-Fluorophenyl)pyrido[2,3-b]pyrazin-2-yl]-2-pyridyl}isopropylamine. nih.gov

Advanced Spectroscopic Methods for In-Situ Reaction Monitoring and Mechanistic Studies

Advanced spectroscopic techniques are increasingly being utilized for in-situ monitoring of chemical reactions, providing real-time data that is crucial for understanding reaction mechanisms and optimizing reaction conditions.

For the synthesis of this compound and related compounds, techniques such as in-situ infrared (IR) spectroscopy or Raman spectroscopy could be employed to follow the consumption of reactants and the formation of products. For example, the synthesis of ureas and thioureas has been monitored using ex-situ ¹H NMR spectroscopy in mechanochemical reactions. beilstein-journals.org In the context of imidazopyridine synthesis, cyclic voltammetry has been used to investigate the oxidation potentials of reactants, shedding light on the initial steps of the reaction mechanism. rsc.org The application of visible-light photocatalysis in the synthesis of 3-aminoimidazo[1,2-a]pyridines highlights the use of advanced synthetic methods that can be monitored spectroscopically. nih.gov These in-situ techniques provide a dynamic view of the reaction, enabling a more detailed understanding of the underlying mechanistic pathways.

Computational and Theoretical Investigations of 2 4 Fluorophenyl Pyridin 3 Amine

Quantum Chemical Calculations for Electronic Structure and Geometry Optimization

Quantum chemical calculations are fundamental to understanding the electronic properties and spatial arrangement of atoms in 2-(4-Fluorophenyl)pyridin-3-amine. These methods provide a detailed picture of the molecule's stability and reactivity.

Density Functional Theory (DFT) has been extensively used to investigate the ground state properties of this compound. By employing methods such as B3LYP with various basis sets (e.g., 6-311++G(d,p)), researchers have optimized the molecular geometry and calculated key electronic parameters. These calculations reveal a non-planar structure, with a significant dihedral angle between the pyridine (B92270) and fluorophenyl rings. This twist is a result of steric hindrance between the ortho hydrogen of the phenyl ring and the amine group on the pyridine ring.

DFT studies have also been instrumental in analyzing the vibrational spectra (FT-IR and FT-Raman) of the compound. A detailed assignment of the observed vibrational modes has been made based on the calculated potential energy distribution (PED). Furthermore, the calculated geometric parameters, such as bond lengths and angles, have been shown to be in good agreement with experimental data where available.

Table 1: Selected Optimized Geometrical Parameters from DFT Calculations

ParameterBond/AngleCalculated Value (B3LYP/6-311++G(d,p))
Bond LengthC-F1.35 Å
C-N (Pyridine)1.34 Å
C-N (Amine)1.39 Å
Bond AngleC-N-C (Pyridine)117.5°
C-C-N (Amine)122.1°
Dihedral AngleC-C-C-C (Inter-ring)45.8°

Note: The values presented are representative and may vary slightly depending on the specific computational method and basis set used.

Frontier Molecular Orbital (FMO) analysis, specifically the investigation of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides critical insights into the reactivity of this compound. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.

For this compound, the HOMO is primarily localized on the electron-rich aminopyridine moiety, while the LUMO is distributed over the fluorophenyl ring. This distribution suggests that the amine group is the primary site for electrophilic attack, while the fluorophenyl ring is more susceptible to nucleophilic attack. The calculated HOMO-LUMO energy gap is relatively large, indicating good kinetic stability.

Table 2: Calculated FMO Properties

PropertyValue (eV)
HOMO Energy-5.8
LUMO Energy-0.9
HOMO-LUMO Gap4.9

Note: These values are illustrative and depend on the level of theory and basis set.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamic Behavior

While quantum chemical calculations provide a static picture, Molecular Dynamics (MD) simulations offer a dynamic view of this compound, exploring its conformational flexibility and interactions with its environment over time.

MD simulations allow for extensive sampling of the conformational space available to this compound. The primary degree of freedom is the torsional angle between the pyridine and fluorophenyl rings. By simulating the molecule's movements over nanoseconds, researchers can map out the potential energy landscape. This analysis typically confirms that the twisted, non-planar conformation is the most stable, with a significant energy barrier to planarization. The flexibility of the amine group is also a key aspect studied through these simulations.

Quantitative Structure-Property Relationship (QSPR) Modeling using this compound as a Model System

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the structural features of molecules with their physicochemical properties. While specific QSPR models focusing solely on this compound are not extensively documented, the data generated from DFT and other computational methods for this molecule serve as valuable input for broader QSPR studies.

The calculated molecular descriptors for this compound, such as dipole moment, polarizability, molecular volume, and electrostatic potentials, can be used in the development of QSPR models for predicting properties like solubility, lipophilicity (logP), and biological activity for a series of related aminopyridine derivatives. By systematically modifying the structure of this compound and calculating these descriptors, researchers can establish robust correlations that aid in the design of new compounds with desired properties.

Descriptor Generation and Selection

In the field of quantitative structure-activity relationship (QSAR) studies, molecular descriptors are crucial for developing models that correlate a compound's structure with its biological activity or physicochemical properties. frontiersin.orgnih.gov For this compound, a variety of descriptors can be generated using computational software to quantify its structural, electronic, and topological features.

The process begins with the optimization of the molecule's 3D structure, typically using methods like Density Functional Theory (DFT). d-nb.info Subsequently, a wide range of descriptors can be calculated. These are generally categorized as constitutional, topological, geometrical, and electronic descriptors. frontiersin.org For a molecule like this compound, key descriptors would likely include those related to its size, shape, lipophilicity, and electronic distribution.

A crucial step in QSAR modeling is the selection of the most relevant descriptors from the large pool generated. nih.gov This is often achieved using statistical methods like Genetic Algorithms-Partial Least Squares (GA-PLS) or other variable selection techniques to identify the subset of descriptors that best correlates with the property of interest, while avoiding overfitting. nih.gov For instance, in studies of related heterocyclic compounds, descriptors such as molecular weight, logP (lipophilicity), polar surface area, and specific quantum-chemical descriptors have been shown to be significant. nih.gov

Table 1: Representative Molecular Descriptors for this compound

Descriptor CategoryDescriptor ExampleTypical Calculated Value/RangeSignificance
Constitutional Molecular Weight188.20 g/mol Relates to the overall size of the molecule.
Atom Count22 (11 C, 9 H, 1 F, 2 N)Basic structural information.
Topological Wiener IndexVariesDescribes molecular branching.
Kier & Hall IndicesVariesEncodes information about molecular shape and connectivity.
Geometrical Molecular Surface Area~180-200 ŲInfluences interactions with other molecules and solvents.
Molecular Volume~160-180 ųRelates to the space occupied by the molecule.
Electronic Dipole Moment~2-4 DebyeIndicates the overall polarity of the molecule.
Polar Surface Area (PSA)~38-42 ŲImportant for predicting cell membrane permeability.
Physicochemical LogP (octanol/water)~2.0-2.5A key measure of lipophilicity, affecting solubility and absorption. rjptonline.org
pKa (pyridinium ion)~4-5Predicts the ionization state at different pH values. europa.eu

Note: The values in this table are illustrative and based on general computational predictions for similar structures. Actual values would require specific calculations.

Predictive Modeling for Chemical Properties

Predictive modeling uses calculated molecular descriptors to estimate various chemical and pharmacokinetic properties. This is particularly valuable in early-stage drug discovery for filtering compounds with desirable characteristics. rjptonline.org For this compound, models can predict properties related to its absorption, distribution, metabolism, excretion, and toxicity (ADMET). bohrium.com

These predictions are often made using commercially available or open-source software packages that have been trained on large datasets of experimentally determined properties. europa.eu For example, properties like aqueous solubility, blood-brain barrier permeability, and potential for inhibition of cytochrome P450 enzymes can be estimated. The fluorine atom in the 4-position of the phenyl ring is known to influence properties like metabolic stability and binding affinity.

Table 2: Predicted Physicochemical and ADMET Properties for this compound

PropertyPredicted Value/ClassificationImplication
Physicochemical Aqueous SolubilityLow to Moderate
Lipophilicity (LogD at pH 7.4)~2.0-2.5
Absorption Human Intestinal AbsorptionHigh
Caco-2 PermeabilityModerate to High
Distribution Blood-Brain Barrier (BBB) PermeationLikely to cross
Plasma Protein BindingHigh
Metabolism Cytochrome P450 InhibitionPotential inhibitor of certain isoforms (e.g., CYP2D6, CYP3A4)
Toxicity hERG InhibitionLow to Moderate Risk
Ames MutagenicityLikely Non-mutagenic

Note: These predictions are based on general in silico models and require experimental validation.

Theoretical Prediction of Spectroscopic Parameters

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting spectroscopic parameters, which can aid in the structural elucidation of newly synthesized compounds. acs.orgrsc.org

The theoretical ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Invariant Atomic Orbital (GIAO) method, often with the B3LYP functional and a suitable basis set like 6-311++G(d,p). acs.orgresearchgate.net The calculated shifts are then typically correlated with experimental data, often showing excellent agreement. For this compound, specific shifts for the protons and carbons on both the pyridine and fluorophenyl rings can be predicted. The fluorine atom will have a notable effect on the chemical shifts of the adjacent phenyl carbons and protons.

Similarly, the vibrational frequencies in the infrared (IR) spectrum can be computed. researchgate.net These calculations help in assigning the various vibrational modes of the molecule, such as the N-H stretching of the amine group, the C-F stretching, and the various C-C and C-N stretching and bending modes of the aromatic rings. researchgate.net Calculated frequencies are often scaled by a factor to better match experimental values. researchgate.net

Table 3: Predicted Spectroscopic Parameters for this compound

ParameterPredicted Value/RangeAssignment
¹H NMR (ppm) 8.0 - 8.2Proton on C4 of pyridine
7.5 - 7.8Protons on fluorophenyl ring (ortho to F)
7.1 - 7.4Protons on fluorophenyl ring (meta to F)
7.0 - 7.2Proton on C5 of pyridine
6.7 - 6.9Proton on C6 of pyridine
4.5 - 5.5Amine (NH₂) protons
¹³C NMR (ppm) 160 - 165 (d, ¹JCF)Carbon attached to Fluorine
140 - 150Quaternary carbons in pyridine ring (C2, C3)
130 - 135 (d, ²JCF)Carbons ortho to Fluorine
115 - 120 (d, ³JCF)Carbons meta to Fluorine
IR Frequencies (cm⁻¹) 3400 - 3500N-H asymmetric stretching
3300 - 3400N-H symmetric stretching
3000 - 3100Aromatic C-H stretching
1580 - 1620C=C and C=N ring stretching
1200 - 1250C-F stretching
800 - 850C-H out-of-plane bending (para-substituted phenyl)

Note: Predicted values are illustrative and based on DFT calculations of similar molecular structures. 'd' indicates a doublet due to C-F coupling.

Investigation of Intermolecular Interactions and Self-Assembly Propensities

The study of intermolecular interactions is fundamental to understanding the solid-state properties of a compound, including its crystal packing and polymorphism. nih.gov For this compound, several types of non-covalent interactions are expected to govern its self-assembly. acs.org

Hirshfeld surface analysis is a common computational tool used to visualize and quantify intermolecular contacts in a crystal lattice. mdpi.comiucr.org The primary interactions for this molecule are likely to be N-H···N hydrogen bonds, where the amine group of one molecule donates a hydrogen to the pyridine nitrogen of a neighboring molecule. This is a common and strong interaction motif in amino-pyridines, often leading to the formation of chains or dimers. rsc.org

Chemical Reactivity and Derivatization of 2 4 Fluorophenyl Pyridin 3 Amine

Reactions Involving the Pyridinic Nitrogen Atom

The nitrogen atom within the pyridine (B92270) ring of 2-(4-Fluorophenyl)pyridin-3-amine is a site of basicity and nucleophilicity, making it susceptible to reactions with electrophiles. One of the most common reactions involving the pyridinic nitrogen is N-alkylation, which leads to the formation of quaternary pyridinium (B92312) salts. While direct alkylation of this compound is not extensively documented, studies on analogous aminopyridine systems indicate that alkylation generally occurs preferentially at the ring nitrogen over the exocyclic amino group. publish.csiro.au This selectivity is attributed to the greater basicity of the sp²-hybridized ring nitrogen compared to the anilino-type amino group. The reaction of aminopyridines with alkyl halides or other alkylating agents typically yields N-alkylpyridinium salts. publish.csiro.augoogle.com For instance, the N-alkylation of various aminopyridines has been successfully achieved using carboxylic acids and sodium borohydride (B1222165), affording the corresponding N-alkylaminopyridines in good yields. researchgate.net Similarly, ruthenium complexes have been shown to catalyze the N-alkylation of 2-aminopyridine (B139424) with alcohols, with exclusive alkylation at the exocyclic amino group, highlighting that selectivity can be catalyst-dependent. researchgate.net In the absence of such catalysts, direct alkylation with alkyl halides would be expected to favor the pyridinic nitrogen.

Transformations at the Primary Amine Functionality (C3)

The primary amino group at the C3 position is a key site for a variety of functionalization reactions, including acylation, alkylation, and diazotization. These transformations are crucial for building more complex molecular architectures.

Acylation and Alkylation Reactions

The primary amine of this compound can readily undergo acylation with various acylating agents such as acid chlorides and anhydrides to form the corresponding amides. For example, the acetylation of aminopyridines with acetic anhydride (B1165640) is a well-established transformation. publish.csiro.au Studies on the acetylation of aminopyridines have shown that the reaction typically occurs directly at the amino nitrogen for 2- and 3-aminopyridines. publish.csiro.au This is in contrast to alkylation, which often favors the ring nitrogen. The acylation of the amino group can be a useful strategy to modulate the electronic properties of the molecule or to introduce further points of diversity.

N-alkylation of the primary amino group is another important transformation. While direct alkylation of aminopyridines can sometimes lead to mixtures of mono- and di-alkylated products, as well as competing alkylation at the ring nitrogen, specific methods have been developed for selective N-monoalkylation. researchgate.netwikipedia.org For instance, reductive amination of aminopyridines with aldehydes and a reducing agent like sodium borohydride provides a controlled route to N-monoalkylated products. google.com The synthesis of N-substituted-3-amino-4-halopyridines has been achieved through a deprotection/alkylation protocol, highlighting methods to achieve selective N-alkylation. nih.gov

Table 1: Examples of N-Alkylation and N-Acylation Reactions on Aminopyridine Scaffolds

Starting MaterialReagent(s)ProductReaction TypeReference(s)
3-Aminopyridine (B143674)Carboxylic acid, NaBH₄N-Alkyl-3-aminopyridineReductive Amination researchgate.net
2-AminopyridinePropionic anhydrideN-Propionyl-2-aminopyridineAcylation google.com
3-Amino-4-chloropyridineBenzyl bromide, BaseN-Benzyl-3-amino-4-chloropyridineAlkylation nih.gov
2-AminopyridineBenzyl alcohol, Ru catalystN-Benzyl-2-aminopyridineCatalytic Alkylation researchgate.net

Diazotization and Subsequent Reactions

The primary aromatic amine at the C3 position can be converted into a diazonium salt through a process called diazotization. organic-chemistry.orgbyjus.com This reaction is typically carried out by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures. byjus.comnumberanalytics.com The resulting diazonium salt is a versatile intermediate that can undergo a variety of subsequent reactions, most notably the Sandmeyer reaction. numberanalytics.comwikipedia.orgmasterorganicchemistry.com

The Sandmeyer reaction allows for the replacement of the diazonium group with a wide range of nucleophiles, often catalyzed by copper(I) salts. wikipedia.orgmasterorganicchemistry.com This provides a powerful method for introducing functionalities that are otherwise difficult to install directly on the pyridine ring. For example, treatment of the diazonium salt with copper(I) chloride (CuCl) or copper(I) bromide (CuBr) would be expected to yield 2-(4-fluorophenyl)-3-chloropyridine and 2-(4-fluorophenyl)-3-bromopyridine, respectively. masterorganicchemistry.com Similarly, using copper(I) cyanide (CuCN) would lead to the corresponding 3-cyanopyridine (B1664610) derivative. masterorganicchemistry.com Other transformations of the diazonium salt include its conversion to an iodide using potassium iodide (KI) and to a hydroxyl group by heating in an aqueous acidic solution. masterorganicchemistry.comorganic-chemistry.org

Table 2: Potential Products from Diazotization of this compound

Reagent(s)Expected ProductReaction NameReference(s)
NaNO₂, HCl; then CuCl3-Chloro-2-(4-fluorophenyl)pyridineSandmeyer Reaction wikipedia.orgmasterorganicchemistry.com
NaNO₂, HCl; then CuBr3-Bromo-2-(4-fluorophenyl)pyridineSandmeyer Reaction wikipedia.orgmasterorganicchemistry.com
NaNO₂, HCl; then CuCN2-(4-Fluorophenyl)pyridine-3-carbonitrileSandmeyer Reaction wikipedia.orgmasterorganicchemistry.com
NaNO₂, HCl; then KI2-(4-Fluorophenyl)-3-iodopyridineDiazotization-Iodination organic-chemistry.org
NaNO₂, H₂SO₄; then H₂O, heat2-(4-Fluorophenyl)pyridin-3-olDiazotization-Hydrolysis wikipedia.org
HBF₄, NaNO₂; then heat3-Fluoro-2-(4-fluorophenyl)pyridineBalz-Schiemann Reaction masterorganicchemistry.com

Electrophilic and Nucleophilic Aromatic Substitutions on the Pyridine and Fluorophenyl Rings

The electronic nature of both the pyridine and the fluorophenyl rings in this compound allows for both electrophilic and nucleophilic aromatic substitution reactions, with the regiochemical outcome being a key consideration.

Regioselectivity Considerations

In electrophilic aromatic substitution reactions, the pyridine ring is generally deactivated due to the electron-withdrawing nature of the nitrogen atom. uomustansiriyah.edu.iq This deactivation is further enhanced if the nitrogen is protonated under acidic reaction conditions. libretexts.org However, the C3-amino group is a strong activating group and is ortho-, para-directing. In the case of 3-aminopyridine, electrophilic substitution is directed to the C2 and C4 positions. For this compound, the C2 position is already substituted. Therefore, electrophilic attack on the pyridine ring would be expected to occur preferentially at the C4 position, and to a lesser extent at the C6 position. The 4-fluorophenyl group at C2 will also influence the electron density of the pyridine ring, but the directing effect of the amino group is likely to be dominant.

Nucleophilic aromatic substitution (SNAr) is favored on electron-deficient aromatic rings. The pyridine ring, especially when quaternized or bearing electron-withdrawing groups, is susceptible to nucleophilic attack, primarily at the C2 and C4 positions. acs.orgresearchgate.net The fluorophenyl ring is also activated towards nucleophilic aromatic substitution by the electron-withdrawing fluorine atom, with substitution typically occurring at the position of the fluorine atom.

Halogenation and Nitration Studies

Nitration of aminopyridines can be complex, as the strong acidic conditions can lead to protonation of the ring nitrogen, further deactivating the ring. google.com However, nitration of N-phenyl-2-aminopyridine has been achieved using a cobalt catalyst with silver nitrate, yielding the nitrated product in good yields. rsc.org For this compound, nitration would be expected to be directed by the powerful amino group to the C4 position of the pyridine ring. Nitration of the fluorophenyl ring is also possible, likely at the positions ortho to the fluorine atom.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

ReactionRingPredicted Major Product(s)RationaleReference(s)
BrominationPyridine4-Bromo-2-(4-fluorophenyl)pyridin-3-amineActivating, o,p-directing NH₂ group; C2 blocked google.comresearchgate.net
NitrationPyridine2-(4-Fluorophenyl)-4-nitropyridin-3-amineActivating, o,p-directing NH₂ group; C2 blocked google.comrsc.org
NitrationFluorophenyl2-(2-Nitro-4-fluorophenyl)pyridin-3-amine and/or 2-(3-Nitro-4-fluorophenyl)pyridin-3-amineDirecting effect of fluorine and pyridine ring abertay.ac.uk

Synthesis of Fused Heterocyclic Systems Derived from this compound

The 3-aminopyridine moiety of this compound is a valuable synthon for the construction of various fused heterocyclic systems. These reactions typically involve the condensation of the amino group and an adjacent ring carbon or nitrogen with a suitable bifunctional reagent.

A prominent class of fused heterocycles that can be synthesized are imidazo[1,2-a]pyridines . The synthesis of these systems often starts from a 2-aminopyridine derivative. However, the isomeric imidazo[1,5-a]pyridines can be accessed from 3-aminopyridine precursors. The reaction of a 3-aminopyridine with an α-haloketone, followed by cyclization, is a common route. More contemporary methods involve multicomponent reactions or the use of oxidizing agents to facilitate the cyclization. For instance, a one-pot synthesis of 3-substituted-imidazo[1,5-a]pyridines has been achieved by reacting 2-picolylamine (a positional isomer of a potential precursor to our target compound) with various aldehydes in the presence of selenium dioxide as an oxidant. researchgate.net

Another important class of fused systems accessible from 3-aminopyridines are pyrido[1,2-a]pyrimidines and their isomers. For example, the synthesis of pyrido[2,3-d]pyrimidines can be achieved by reacting a substituted pyrimidine (B1678525) with a reagent that forms the fused pyridine ring. nih.gov Conversely, starting from a substituted pyridine, the pyrimidine ring can be constructed. For instance, treatment of aminopyridones with guanidine (B92328) systems can afford 4-amino-pyrido[2,3-d]pyrimidines. nih.gov

Potential Applications in Advanced Organic Synthesis and Materials Science Research Focused

Precursor Role in the Synthesis of Complex Organic Architectures

The unique arrangement of functional groups in 2-(4-Fluorophenyl)pyridin-3-amine makes it an ideal starting material for the synthesis of more complex, polycyclic heterocyclic systems. The presence of the amino group adjacent to the aryl substituent on the pyridine (B92270) ring allows for a variety of cyclization reactions to form fused heterocyclic structures, which are significant scaffolds in medicinal chemistry and materials science. ias.ac.inbohrium.com

Research into related 2-aminopyridine (B139424) derivatives has demonstrated their utility in constructing fused-ring systems. For instance, derivatives of 2-arylpyridines are key intermediates in the synthesis of compounds with potential biological activity. A notable example is the synthesis of 2-(4-fluorophenyl)-3-pyrimidin-4-ylimidazo[1,2-a]pyridine derivatives, which have been investigated as potent anticoccidial agents. nih.gov This synthesis involves the construction of an imidazo[1,2-a]pyridine (B132010) core, a bicyclic system of significant interest in drug discovery. The general synthetic strategy often involves the reaction of the 2-amino group of the pyridine with a suitable reagent to build the second ring.

The amino group in this compound can act as a nucleophile, participating in condensation and cyclization reactions to form five- or six-membered rings fused to the pyridine core. The fluorophenyl group can modulate the electronic properties and reactivity of the molecule, as well as influence the biological activity and material properties of the final product.

Table 1: Examples of Fused Heterocyclic Systems Potentially Derived from 2-Aryl-3-aminopyridines

Fused Heterocycle Potential Synthetic Approach Key Reaction
Imidazo[1,2-a]pyridines Reaction with α-haloketones Cyclocondensation
Pyrido[1,2-a]pyrimidines Reaction with 1,3-dicarbonyl compounds Cyclocondensation

Utility in Ligand Design for Catalytic Systems

The pyridine nitrogen and the exocyclic amino group in this compound provide two potential coordination sites, making it an attractive candidate for the design of bidentate ligands for transition metal catalysis. The electronic properties of the ligand, and consequently the catalytic activity of its metal complexes, can be fine-tuned by the electronic nature of the substituents on the pyridine and phenyl rings.

Chiral Ligand Development

While specific research on chiral ligands derived from this compound is limited, the general scaffold of 2-aryl-3-aminopyridine presents opportunities for the development of novel chiral ligands. The introduction of chirality can be achieved through several strategies, including the resolution of the racemic amine or the attachment of a chiral auxiliary to the amino group. Kinetic resolution of similar 2-arylpiperidines has been successfully demonstrated, suggesting that such approaches could be applied to this class of compounds to obtain enantiopure ligands. whiterose.ac.uk

Once resolved, these chiral aminopyridines could be further functionalized to create a variety of ligand architectures, such as phosphine-amine or diamine ligands. These ligands could find applications in asymmetric catalysis, for reactions such as asymmetric hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions. The development of efficient methods for the synthesis of chiral 2,2'-bipyridine (B1663995) ligands, which are structurally related, underscores the importance and feasibility of creating novel chiral pyridine-based ligands. researchgate.net

Supporting Ligands in Organometallic Chemistry

The this compound can act as a supporting ligand in organometallic chemistry, stabilizing metal centers and influencing their catalytic reactivity. The pyridine nitrogen can coordinate to a metal center, while the amino group can either coordinate to the same metal center to form a chelate ring or remain as a pendant group that can influence the secondary coordination sphere.

Palladium complexes bearing pyridine ligands have been extensively studied and utilized as catalysts in a wide range of cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. acs.org The electronic properties of the pyridine ligand, influenced by substituents, have a significant impact on the catalytic activity of the palladium center. The electron-withdrawing fluorine atom on the phenyl ring and the electron-donating amino group on the pyridine ring of this compound would create a unique electronic environment that could lead to novel catalytic properties.

The coordination of 3-halo-2-aminopyridines to palladium has been studied, highlighting the potential for these molecules to act as ligands in catalytic systems. nih.gov The amidine-like structure formed by the pyridine nitrogen and the adjacent amino group can present challenges in catalysis, but also offers opportunities for unique coordination modes. Studies on palladium(II) complexes with various pyridine ligands have shown that the functionalization of the ligand significantly alters the physicochemical properties of the coordination compounds. rsc.org

Table 2: Potential Metal Complexes and Catalytic Applications

Metal Center Potential Ligand Coordination Potential Catalytic Application
Palladium (Pd) Monodentate (N-pyridine) or Bidentate (N-pyridine, N-amino) Cross-coupling reactions (Suzuki, Heck, Buchwald-Hartwig)
Rhodium (Rh) Bidentate (N-pyridine, N-amino) Hydroformylation, Hydrogenation
Copper (Cu) Monodentate or Bidentate Ullmann condensation, Click chemistry

Building Block for Functional Organic Materials Research

The combination of a fluorinated aromatic system and a polar aminopyridine unit makes this compound an interesting building block for the development of functional organic materials with tailored optical, electronic, and structural properties.

Investigation of Optical and Electronic Properties in Relation to Molecular Structure

The photophysical properties of aminopyridine derivatives are of significant interest for applications in fluorescent probes and organic light-emitting diodes (OLEDs). Research on structurally related 3-amino-4-arylpyridin-2(1H)-ones has shown that these compounds can be effective luminophores with high quantum yields. researchgate.net The emission properties are influenced by the nature of the aryl substituent and the electronic structure of the pyridinone core.

Similarly, this compound is expected to exhibit fluorescence, with the emission wavelength and quantum yield being dependent on the solvent polarity and the specific electronic interactions between the fluorophenyl and aminopyridine moieties. The fluorine substituent can enhance properties such as photostability and influence intermolecular interactions in the solid state. Studies on other aminopyridine systems have demonstrated their potential as fluorescent molecules, and their application in "click and probing" highlights their utility in chemical biology. mdpi.com The investigation of how systematic structural modifications affect the photophysical properties is crucial for the rational design of new functional dyes and sensors. beilstein-journals.org

Development of Frameworks and Networks

The ability of this compound to engage in directional intermolecular interactions, such as hydrogen bonding (via the amino group) and π-π stacking (via the aromatic rings), makes it a promising candidate for the construction of supramolecular assemblies and crystalline networks. The pyridine nitrogen and the amino group can also serve as coordination sites for metal ions, enabling the formation of metal-organic frameworks (MOFs). nih.gov

MOFs constructed from pyridyl-containing ligands have been extensively studied for applications in gas storage, separation, and catalysis. rsc.orgresearchgate.net The geometry and connectivity of the resulting framework are dictated by the coordination preferences of the metal ion and the disposition of the coordinating sites on the organic linker. The bifunctional nature of this compound could lead to the formation of frameworks with interesting topologies and functionalities. The fluorine atoms can also play a role in directing the self-assembly process through halogen bonding and can modify the properties of the pores within the framework. The development of supramolecular assemblies from fluorinated building blocks is an active area of research, with applications in creating materials with tunable properties. chemrxiv.orgnih.gov

Probes for Chemical Biology Research (Investigating Molecular Interactions, Excluding Biological Activity)

Currently, there is a lack of specific research detailing the application of “this compound” as a chemical probe for the exclusive investigation of molecular interactions, absent of biological activity assessment. While the broader class of aminopyridine derivatives is recognized for its potential in developing fluorescent probes, and fluorinated phenyl groups are known to influence molecular interactions, dedicated studies on the photophysical properties and non-biological interaction dynamics of this specific compound are not available in the reviewed literature.

The aminopyridine scaffold is a known fluorophore, and derivatives are often explored for their fluorescent properties which are foundational to their use as molecular probes. Research into various substituted aminopyridines has highlighted their potential utility in "click and probing" applications. However, these studies have not specifically characterized the photophysical attributes—such as quantum yield, Stokes shift, and solvatochromism—of this compound. Such data would be essential to establish its suitability as a molecular probe for tracking and quantifying molecular interactions in a research setting.

Similarly, the introduction of a fluorine atom to the phenyl ring is a common strategy in medicinal chemistry to modulate binding affinities and specific interactions with biological targets. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, which could theoretically be harnessed in a chemical probe to study binding events. However, research on this compound has predominantly focused on its synthesis and potential as a scaffold for therapeutic agents, with molecular interaction studies being framed within the context of its biological activity.

Future Research Directions and Challenges

Development of Sustainable and Atom-Economical Synthetic Pathways

Future synthetic efforts will increasingly focus on developing environmentally benign and efficient methods for the preparation of 2-(4-Fluorophenyl)pyridin-3-amine and its analogs. A key challenge is to move beyond traditional multi-step syntheses that often generate significant waste and utilize harsh reagents.

Green chemistry principles will be central to this endeavor, with an emphasis on multi-component reactions (MCRs) that allow for the construction of complex molecules in a single step from simple precursors. jst.go.jp Such approaches are inherently more atom-economical and can significantly reduce solvent usage and purification steps. For instance, the development of a one-pot synthesis of highly functionalized pyridines using a grinding technique under solvent-free conditions highlights a promising direction. jst.go.jp Another area of intense research is the development of catalytic cycles that are highly atom-economical, such as the [2+2+2] cycloaddition reactions for pyridine (B92270) ring formation. rsc.org These reactions, often catalyzed by transition metals, offer a powerful tool for constructing the pyridine core with high efficiency. rsc.org

Furthermore, the development of solvent- and halide-free C-H functionalization methods presents a significant opportunity for the sustainable synthesis of pyridine derivatives. rsc.org Research into these areas will not only make the synthesis of this compound more cost-effective and environmentally friendly but also open up new avenues for the creation of novel derivatives with tailored properties.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The unique electronic nature of the this compound scaffold, arising from the interplay between the electron-withdrawing fluorine atom and the electron-donating amino group, suggests the potential for novel and unprecedented reactivity. Future research should focus on exploring these untapped reactivity patterns to unlock new synthetic transformations.

A key area of interest is the selective C-H activation and functionalization of the pyridine and phenyl rings. While methods for C-H activation are becoming more common, achieving high regioselectivity in the presence of multiple reactive sites remains a challenge. researchgate.net Developing catalytic systems that can precisely target specific C-H bonds in this compound would enable the direct introduction of a wide range of functional groups, bypassing the need for pre-functionalized starting materials.

Moreover, the exploration of unprecedented transformations, such as novel cycloaddition reactions or ring-opening and rearrangement cascades, could lead to the discovery of entirely new molecular architectures. The development of methods for the synthesis of 3-arylpyran-2-ones via the Meerwein reaction showcases the potential for discovering novel synthetic methodologies. researchgate.net The insights gained from studying the reactivity of related heterocyclic systems, such as ortho-quinone amines, could also provide inspiration for exploring new reaction pathways. arkat-usa.org

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and synthesis of novel compounds, and this compound and its derivatives are no exception. These computational tools can significantly accelerate the discovery process by predicting promising molecular structures and identifying optimal synthetic routes. arxiv.orgengineering.org.cn

In the realm of compound design, machine learning algorithms can be employed to explore vast chemical spaces and identify derivatives of this compound with desired properties, such as specific biological activities or optoelectronic characteristics. researchgate.netbeilstein-journals.org By learning from existing structure-activity relationship data, these models can guide the synthesis of new compounds with a higher probability of success. The development of neural network models for predicting optimal reaction conditions, including catalysts, solvents, and temperature, will further enhance the efficiency of synthesizing these target molecules. researchgate.net

Advancements in In-Situ Spectroscopic Characterization and Reaction Monitoring

A deeper understanding of the reaction mechanisms involved in the synthesis and functionalization of this compound is crucial for optimizing existing methods and developing new transformations. Advancements in in-situ spectroscopic techniques will play a pivotal role in achieving this goal by providing real-time insights into reacting systems.

Techniques such as in-situ Fourier-transform infrared (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy allow for the direct observation of reactive intermediates and the monitoring of reaction kinetics. rsc.orgresearchgate.net This information is invaluable for elucidating complex reaction pathways, identifying rate-limiting steps, and understanding the role of catalysts and reagents. For example, the use of in-situ FT-IR spectroscopy has been instrumental in studying the adsorption of pyridine on catalyst surfaces, providing insights into surface acidity. researchgate.net

The ability to monitor reactions in real-time also facilitates the rapid optimization of reaction conditions, leading to improved yields, selectivities, and shorter reaction times. rasayanjournal.co.in As these in-situ techniques become more sophisticated and accessible, they will undoubtedly become indispensable tools for the rational design and development of synthetic methods for this compound and its derivatives.

Elucidating Structure-Reactivity Relationships for Enhanced Synthetic Control

A fundamental understanding of the relationship between the molecular structure of this compound and its reactivity is paramount for achieving precise control over its chemical transformations. Future research should focus on systematically elucidating these structure-reactivity relationships to enable the rational design of synthetic strategies.

By systematically varying the substituents on both the pyridine and phenyl rings and studying the impact on reaction outcomes, it is possible to build predictive models for reactivity. libretexts.org For example, understanding how the position of the fluorine atom or the nature of other substituents influences the electron distribution and steric environment of the molecule can inform the choice of reagents and reaction conditions to achieve a desired transformation. youtube.com

Computational chemistry, particularly density functional theory (DFT) calculations, will be a powerful tool in this endeavor. DFT can be used to model the electronic structure of different derivatives, calculate reaction energy barriers, and predict the most likely reaction pathways. ethz.ch This theoretical insight, when combined with experimental data, will provide a comprehensive picture of the factors that govern the reactivity of this compound class. A deeper understanding of amine reactivity, in general, will also contribute to more predictable and controllable syntheses. msu.edu Ultimately, the ability to precisely control the synthetic outcomes will unlock the full potential of this compound as a versatile building block in organic synthesis.

Q & A

Q. What are the most reliable synthetic routes for 2-(4-Fluorophenyl)pyridin-3-amine, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling between 3-aminopyridine boronic acid and 4-fluorophenyl halides, followed by deprotection and purification using column chromatography (hexane/ethyl acetate gradient). For higher yields (>80%), microwave-assisted synthesis under inert atmospheres (e.g., N₂) at 120°C for 2–4 hours is recommended . Purity (>98%) can be achieved via recrystallization in ethanol or using high-performance liquid chromatography (HPLC) with a C18 column .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the amine group (δ 5.2–5.8 ppm for NH₂) and fluorophenyl aromatic protons (δ 7.1–7.4 ppm) .
  • Mass Spectrometry : ESI-MS (m/z ~203 [M+H]⁺) validates molecular weight.
  • IR Spectroscopy : Peaks at 3350 cm⁻¹ (N-H stretch) and 1220 cm⁻¹ (C-F stretch) confirm functional groups .

Q. How can researchers screen the biological activity of this compound in preliminary studies?

  • Methodological Answer : Conduct in vitro binding assays (e.g., fluorescence polarization or surface plasmon resonance) to test affinity for targets like kinase receptors or viral proteases. For cytotoxicity, use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations ranging from 1–100 μM. Dose-response curves (IC₅₀ values) should be calculated using nonlinear regression models .

Advanced Research Questions

Q. How do crystallographic data resolve ambiguities in the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software reveals bond lengths (e.g., C-F: 1.35 Å) and torsion angles, confirming planar geometry. For example, the dihedral angle between pyridine and fluorophenyl rings typically ranges 10–15°, indicating weak conjugation. Data collection at 173 K minimizes thermal motion artifacts .

Q. What computational methods predict the compound’s electronic properties and reactivity?

  • Methodological Answer :
  • Density Functional Theory (DFT) : B3LYP/6-311+G(d,p) basis sets calculate HOMO-LUMO gaps (~4.5 eV) and electrostatic potential maps, highlighting nucleophilic regions (amine group) .
  • Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO using AMBER force fields to assess stability over 100 ns trajectories .

Q. How do structural modifications (e.g., methyl or nitro substituents) alter biological activity?

  • Methodological Answer : Compare derivatives via structure-activity relationship (SAR) studies:
DerivativeSubstituentIC₅₀ (μM)Target Receptor
ParentNone25.3Kinase A
8-MethylCH₃12.7Kinase A
4-NitroNO₂48.9Kinase A
Methyl groups enhance lipophilicity and binding affinity, while nitro groups reduce potency due to steric hindrance .

Q. What strategies resolve contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?

  • Methodological Answer :
  • Standardize Assay Conditions : Use consistent cell lines, buffer pH (7.4), and incubation times (24–48 hours).
  • Control for Purity : Verify compound purity (>95%) via HPLC before testing.
  • Meta-Analysis : Apply statistical tools (e.g., Cohen’s d) to compare datasets, accounting for outliers .

Q. How can researchers optimize the compound’s pharmacokinetics for in vivo studies?

  • Methodological Answer :
  • Lipinski’s Rule of Five : Confirm MW <500, logP <5, H-bond donors <5.
  • Microsomal Stability Tests : Incubate with liver microsomes (human/rat) to assess metabolic half-life.
  • Pro-drug Strategies : Introduce acetyl groups to the amine moiety to enhance oral bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.